5-(pyrrolidine-1-carbonyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

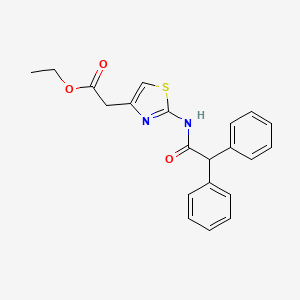

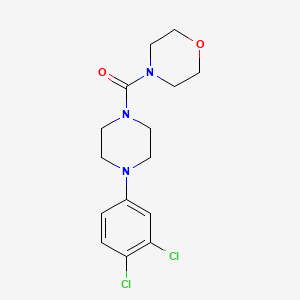

5-(pyrrolidine-1-carbonyl)-1H-indazole, also known as 5-PCI, is a heterocyclic compound derived from pyrrolidine-1-carbonyl and indazole. It is an important intermediate for the synthesis of drugs, such as aminopyridines, pyrrolidines, and indazoles. 5-PCI is widely used in scientific research, as it serves as a starting material for the synthesis of a variety of organic compounds. In addition, 5-PCI has been used in a variety of biological and medicinal applications.

Scientific Research Applications

Multicomponent Syntheses

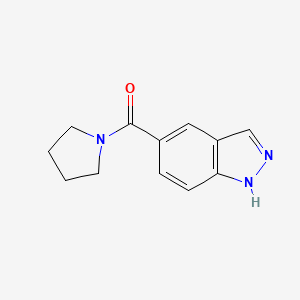

One notable application is in the field of organic synthesis, where compounds related to 5-(pyrrolidine-1-carbonyl)-1H-indazole are utilized in multicomponent reactions. For example, the ammonium chloride-promoted four-component synthesis involves the formation of pyrrolo[3,4-b]pyridin-5-ones from simple and readily available inputs, highlighting the utility of related structures in scaffold-generating reactions. This methodology allows for the rapid preparation of highly functionalized compounds, which are not easily accessible by other methods (Janvier et al., 2002; Sun et al., 2001).

Surface Activity and Antibacterial Properties

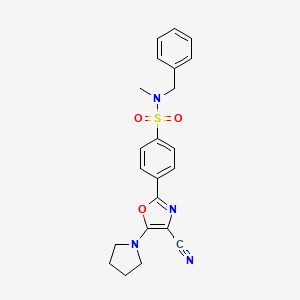

Compounds structurally related to this compound have been studied for their surface activity and potential antibacterial properties. For instance, 1,2,4-triazole derivatives exhibit antimicrobial activity and can be used as surface-active agents, demonstrating the versatility of azole-based compounds in applications beyond synthesis (El-Sayed, 2006).

Direct Arylation and Heteroaromatic Compound Synthesis

The palladium-catalyzed direct arylation of heteroaromatic compounds with aryl halides by C-H bond activation is another significant application. This method facilitates the generation of carbon-carbon bonds and is applicable to a wide variety of heteroaromatics, including structures related to this compound. The ability to perform C3 and C4 arylations expands the scope of synthetic applications for these compounds (Roger et al., 2010).

Molecular Docking and Antifungal Evaluation

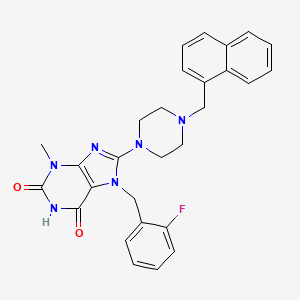

The design, synthesis, and molecular docking of mixed heterocyclic moieties containing pyridine, 1,3,4-oxadiazole, and 1,2,3-triazole rings, which may include structures analogous to this compound, have been explored for their antifungal activity. This demonstrates the potential of these compounds in medicinal chemistry, particularly in developing new antifungal agents (Jwaid, 2022).

Asymmetric Organocatalysis

In the realm of asymmetric synthesis, compounds like this compound are employed as organocatalysts for conjugate additions, showcasing their utility in enantioselective reactions. This application is crucial for the synthesis of chiral compounds, which are important in various fields, including pharmaceuticals (Mitchell et al., 2006).

properties

IUPAC Name |

1H-indazol-5-yl(pyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-11-10(7-9)8-13-14-11/h3-4,7-8H,1-2,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQSTHPGIMHTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2448640.png)

![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)

![[4-[(Z)-3-[2-Chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2448642.png)

![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)

![1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2448646.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine](/img/structure/B2448653.png)

![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2448658.png)